![molecular formula C13H9BrN2O2S B1442655 4-Bromo-1-(phenylsulfonyl)-1H-indazole CAS No. 1001415-32-2](/img/structure/B1442655.png)
4-Bromo-1-(phenylsulfonyl)-1H-indazole
Overview
Description
4-Bromo-1-(phenylsulfonyl)-1H-indazole is a chemical compound with the CAS Number: 1001415-32-2 . It has a molecular weight of 337.2 and its IUPAC name is 4-bromo-1-(phenylsulfonyl)-1H-indazole .
Molecular Structure Analysis
The molecular formula of 4-Bromo-1-(phenylsulfonyl)-1H-indazole is C13H9BrN2O2S . The InChI code is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H .Physical And Chemical Properties Analysis
4-Bromo-1-(phenylsulfonyl)-1H-indazole is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Novel Compounds
Research indicates that derivatives of 4-Bromo-1-(phenylsulfonyl)-1H-indazole have been synthesized for their potential pharmacological applications. For example, new oxazolones were synthesized using derivatives of this compound, which were then evaluated for their cytotoxicity using Artemia salina and Daphnia magna organisms, and for in vitro antimicrobial activity against bacterial and fungal strains (E. Rosca, 2020).
Antimicrobial Activity
Substituted indazoles synthesized from bromo-1H-indazoles have been screened for their antibacterial activity, indicating the versatility of 4-Bromo-1-(phenylsulfonyl)-1H-indazole as a precursor in synthesizing compounds with potential antibacterial properties (G. Brahmeshwari, P. Bhaskar, G. Kumaraswamy, 2014).
Antioxidant and α-Glucosidase Inhibition
A series of indazole derivatives were evaluated for their inhibitory effect against α-glucosidase activity and antioxidant potential. Compounds showed significant to moderate α-glucosidase inhibition and antioxidant activity, highlighting the importance of bromo-indazole derivatives in developing treatments for conditions like diabetes and oxidative stress-related diseases (M. Mphahlele, N. M. Magwaza, S. Gildenhuys, Itumeleng B. Setshedi, 2020).
Anticancer Activity
Compounds synthesized from 4-Bromo-1-(phenylsulfonyl)-1H-indazole showed moderate to significant antigrowth effect against breast MCF-7 cancer cell lines, with reduced cytotoxicity against human embryonic kidney derived Hek293-T cells. This indicates the compound's potential as a precursor in developing novel anticancer agents (M. Mphahlele, N. M. Magwaza, S. Gildenhuys, Itumeleng B. Setshedi, 2020).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of highly functionalized dihydroisoquinolines, indicating its utility in creating complex molecules with potential biological activities. A bromonium ylide intermediate plays a crucial role in these syntheses, showcasing the compound's versatility in organic synthesis (Jun He, Yinping Shi, Wan-Min Cheng, Zengming Man, Dongdong Yang, Chuan‐Ying Li, 2016).
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromoindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXQRTXRZPMBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(phenylsulfonyl)-1H-indazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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